molecular formula C11H17NO3 B576288 tert-butyl N-[(2E,4E)-6-oxohexa-2,4-dienyl]carbamate CAS No. 170748-20-6

tert-butyl N-[(2E,4E)-6-oxohexa-2,4-dienyl]carbamate

Cat. No.: B576288
CAS No.: 170748-20-6
M. Wt: 211.261
InChI Key: OQCDKNOBNSEWJZ-YDFGWWAZSA-N
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Description

tert-butyl N-[(2E,4E)-6-oxohexa-2,4-dienyl]carbamate is a chemical compound that features a conjugated diene system with a tert-butyloxycarbonyl (Boc) protected amine group. This compound is of interest in organic synthesis due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(2E,4E)-6-oxohexa-2,4-dienyl]carbamate typically involves the reaction of a suitable diene precursor with tert-butyl carbamate under specific conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the carbamate, followed by the addition of the diene precursor .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions such as temperature, solvent, and reaction time to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

tert-butyl N-[(2E,4E)-6-oxohexa-2,4-dienyl]carbamate can undergo various types of chemical reactions, including:

    Oxidation: The diene system can be oxidized to form epoxides or other oxygenated products.

    Reduction: The compound can be reduced to form saturated or partially saturated derivatives.

    Substitution: The Boc-protected amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) can be used for epoxidation.

    Reduction: Catalysts like palladium on carbon (Pd/C) can be employed for hydrogenation reactions.

    Substitution: Bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to deprotonate the Boc group, facilitating substitution reactions.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Saturated amines or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

tert-butyl N-[(2E,4E)-6-oxohexa-2,4-dienyl]carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Potential use in the synthesis of biologically active compounds.

    Medicine: May serve as an intermediate in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl N-[(2E,4E)-6-oxohexa-2,4-dienyl]carbamate involves its reactivity as a conjugated diene and a Boc-protected amine. The conjugated diene system can participate in pericyclic reactions such as Diels-Alder reactions, while the Boc-protected amine can undergo deprotection to reveal a free amine group, which can then engage in further chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    (2E,4E)-6-Amino-2,4-hexadiene-1-one: Similar structure but lacks the Boc protection.

    (2E,4E)-6-(Methoxycarbonylamino)-2,4-hexadiene-1-one: Similar structure with a methoxycarbonyl protecting group instead of Boc.

Uniqueness

tert-butyl N-[(2E,4E)-6-oxohexa-2,4-dienyl]carbamate is unique due to the presence of the Boc protecting group, which provides stability and allows for selective deprotection under mild conditions. This makes it a versatile intermediate in organic synthesis .

Properties

CAS No.

170748-20-6

Molecular Formula

C11H17NO3

Molecular Weight

211.261

IUPAC Name

tert-butyl N-[(2E,4E)-6-oxohexa-2,4-dienyl]carbamate

InChI

InChI=1S/C11H17NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9-13/h4-7,9H,8H2,1-3H3,(H,12,14)/b6-4+,7-5+

InChI Key

OQCDKNOBNSEWJZ-YDFGWWAZSA-N

SMILES

CC(C)(C)OC(=O)NCC=CC=CC=O

Synonyms

Carbamic acid, (6-oxo-2,4-hexadienyl)-, 1,1-dimethylethyl ester, (E,E)- (9CI)

Origin of Product

United States

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